

# Bevenopran: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Bevenopran** is a peripherally acting antagonist of the  $\mu$ -opioid receptor (MOR) and δ-opioid receptor (DOR), investigated for the management of opioid-induced constipation (OIC). This document provides a comprehensive overview of its chemical and structural properties, alongside a detailed exploration of its mechanism of action. Key experimental protocols for its synthesis and characterization are detailed, and quantitative data are presented for clarity. Furthermore, the signaling pathways influenced by **Bevenopran** are illustrated to provide a deeper understanding of its pharmacological effects at the molecular level.

# **Chemical Properties and Structure**

**Bevenopran** is a synthetic, small-molecule compound with a complex aromatic structure. Its chemical identity is well-defined by its systematic IUPAC name and various chemical identifiers.



| Property          | Value                                                                                                                                                                  | Source |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name        | 5-[2-methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy] pyrazine-2-carboxamide                                                                                        | [1]    |
| Molecular Formula | C20H26N4O4                                                                                                                                                             | [1]    |
| Molecular Weight  | 386.4 g/mol                                                                                                                                                            | [1]    |
| CAS Number        | 676500-67-7                                                                                                                                                            | [1]    |
| SMILES            | COC1=C(C=C(C=C1)CNCCC<br>2CCOCC2)OC3=NC=C(N=C3)<br>C(=O)N                                                                                                              | [1]    |
| InChI             | InChI=1S/C20H26N4O4/c1-<br>26-18-10-15(11-22-7-4-14-5-8-<br>27-9-6-14)2-3-17(18)28-19-13-<br>23-16(12-24-19)20(21)25/h2-<br>3,10,12-14,22H,4-9,11H2,1H3,<br>(H2,21,25) |        |
| InChIKey          | ZGCYVRNZWGUXNQ-<br>UHFFFAOYSA-N                                                                                                                                        |        |

### **Computed Physicochemical Properties**

| Property                       | Value | Source  |
|--------------------------------|-------|---------|
| XLogP3                         | 1.1   | PubChem |
| Hydrogen Bond Donor Count      | 3     | PubChem |
| Hydrogen Bond Acceptor Count   | 7     | PubChem |
| Rotatable Bond Count           | 8     | PubChem |
| Topological Polar Surface Area | 109 Ų | PubChem |
| Heavy Atom Count               | 28    | PubChem |



## **Mechanism of Action and Signaling Pathways**

**Bevenopran** functions as a peripherally restricted antagonist at both the  $\mu$ - and  $\delta$ -opioid receptors. This dual antagonism is central to its therapeutic effect in mitigating the gastrointestinal side effects of opioid analgesics, such as constipation, without compromising their central analgesic efficacy.

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, opioid receptor activation can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which involves the phosphorylation of extracellular signal-regulated kinase (pERK).

As an antagonist, **Bevenopran** binds to MOR and DOR but does not activate them. Instead, it competitively blocks the binding of opioid agonists, thereby preventing the initiation of the downstream signaling cascade that leads to the adverse gastrointestinal effects.









#### Radioligand Displacement Assay Workflow





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Bevenopran | C20H26N4O4 | CID 10452732 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bevenopran: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1666927#chemical-properties-and-structure-of-bevenopran]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com